molecular formula C9H9N3 B8640220 N-(1H-Pyrrol-1-yl)-4-pyridinamine

N-(1H-Pyrrol-1-yl)-4-pyridinamine

Cat. No. B8640220
M. Wt: 159.19 g/mol
InChI Key: JZJOYDMEYCKSER-UHFFFAOYSA-N
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Patent
US04792562

Procedure details

A solution of 4-chloropyridine (15 g) and N-aminopyrrole (18 g) in 225 ml of diglyme was stirred at 150° C. for one hour and thereafter cooled, diluted with water and basified with sodium carbonate. The mixture was extracted with ethyl acetate, and the organic extract was dried over anhydrous magnesium sulfate, filtered and evaporated to an oil. This oil was purified by high performance liquid chromatography (HPLC hereafter) using silica gel and ethyl acetate to give 12 g of a solid, mp 150° C. Five grams of the solid was recrystallized twice from benzene to give 2.8 g of crystals, mp 153°-154° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[NH2:8][N:9]1[CH:13]=[CH:12][CH:11]=[CH:10]1>COCCOCCOC.O.C(=O)([O-])[O-].[Na+].[Na+]>[N:9]1([NH:8][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)[CH:13]=[CH:12][CH:11]=[CH:10]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
18 g
Type
reactant
Smiles
NN1C=CC=C1
Name
Quantity
225 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by high performance liquid chromatography (HPLC hereafter)

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)NC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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